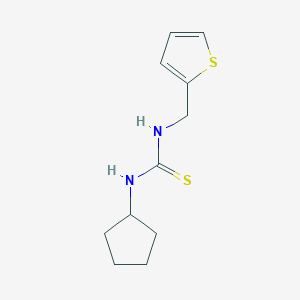
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, also known as DIQ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DIQ has been studied extensively for its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
作用机制
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. However, in cancer cells, PARP is overexpressed, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can prevent DNA repair and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis (programmed cell death), and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
实验室实验的优点和局限性
One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potent inhibition of PARP activity, which can help elucidate the role of PARP in various diseases. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potential toxicity, as it can induce DNA damage and apoptosis in normal cells as well as cancer cells.
未来方向
There are several future directions for research involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, including:
1. Development of more potent and selective PARP inhibitors that can be used in clinical settings.
2. Investigation of the role of PARP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
3. Development of combination therapies involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide and other chemotherapy and radiation therapies to improve cancer treatment outcomes.
4. Investigation of the potential neuroprotective effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of neurodegenerative disorders.
5. Investigation of the potential anti-inflammatory effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of inflammation.
In conclusion, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which plays a critical role in DNA repair. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments, it remains a useful tool for researchers investigating the role of PARP in various diseases.
合成方法
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-pyridinecarbohydrazide with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In particular, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to be a potent inhibitor of PARP, which is overexpressed in many cancers and plays a critical role in DNA repair. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
属性
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)11-12-7-3-4-8-13(12)15(19-17)20-21-16(22)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXTSDJPHQUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

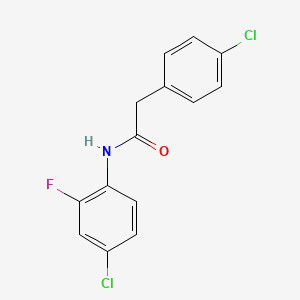
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
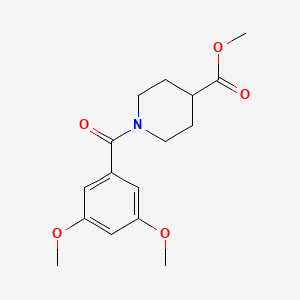
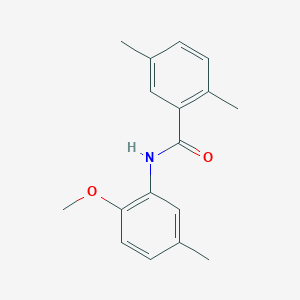
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)

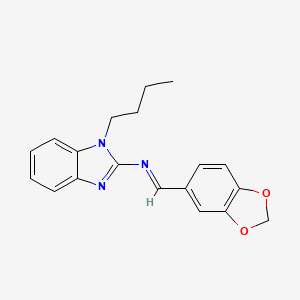
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

